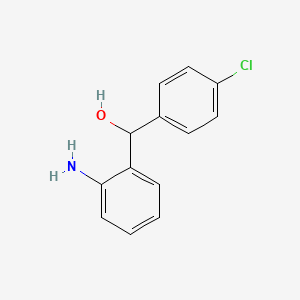

(2-Aminophenyl)(4-chlorophenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12ClNO |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

(2-aminophenyl)-(4-chlorophenyl)methanol |

InChI |

InChI=1S/C13H12ClNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13,16H,15H2 |

InChI Key |

VUXHBKJVXGQBSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminophenyl 4 Chlorophenyl Methanol

Established Preparative Routes

Traditional approaches to the synthesis of (2-Aminophenyl)(4-chlorophenyl)methanol rely on well-established chemical transformations that have been foundational in organic synthesis. These methods often involve the sequential or convergent assembly of the molecular framework from readily available starting materials.

Organometallic Reagent-Mediated Approaches (e.g., Grignard, Organolithium Additions)

Organometallic reagents are crucial for the formation of carbon-carbon bonds in the synthesis of diarylmethanols.

Grignard Reagents: The addition of a Grignard reagent to a carbonyl compound is a classic and versatile method for alcohol synthesis. In the context of this compound, two primary Grignard routes are feasible:

The reaction of 4-chlorophenylmagnesium bromide with 2-aminobenzaldehyde (B1207257).

The reaction of a protected 2-aminophenylmagnesium halide with 4-chlorobenzaldehyde (B46862).

A significant challenge in using Grignard reagents for this synthesis is the presence of the acidic proton of the amino group, which can quench the organometallic reagent. Therefore, protection of the amino group, for instance as a silyl (B83357) ether or a carbamate, is often necessary before the Grignard addition. The subsequent deprotection step yields the final product. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds, such as 4-chlorophenyllithium, can be added to 2-aminobenzaldehyde (or its protected form) to furnish the desired diaryl carbinol. Organolithium reagents are generally more reactive than their Grignard counterparts. The direct use of organolithiums can be complicated by their high reactivity and basicity, necessitating careful control of reaction conditions and often requiring protection of the amino group.

| Organometallic Approach | Starting Materials | Typical Solvents | General Conditions |

| Grignard Reaction | 4-chlorophenylmagnesium bromide, 2-aminobenzaldehyde (protected) | Diethyl ether, THF | Anhydrous, inert atmosphere |

| Organolithium Addition | 4-chlorophenyllithium, 2-aminobenzaldehyde (protected) | THF, Hexane | Anhydrous, low temperature |

Reduction of Precursor Carbonyl Compounds

A widely employed and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, (2-aminophenyl)(4-chlorophenyl)methanone (also known as 2-amino-4'-chlorobenzophenone). This ketone precursor can be synthesized via several methods, including the Friedel-Crafts acylation of a protected aniline (B41778) with 4-chlorobenzoyl chloride.

Sodium Borohydride (B1222165) Reduction: Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for the reduction of ketones to secondary alcohols. The reaction is typically performed in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at room temperature. This method is generally high-yielding and tolerant of the amino group, often not requiring its protection.

Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for the reduction of the ketone precursor. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The reaction is usually carried out under pressure in a suitable solvent like ethanol or ethyl acetate. Catalytic hydrogenation is a clean and efficient method, often providing near-quantitative yields of the desired alcohol. However, care must be taken to avoid over-reduction of the aromatic rings under harsh conditions. A potential advantage of this method is the simultaneous reduction of other reducible functional groups if desired. For instance, if a nitro-substituted benzophenone (B1666685) is used as the starting material, catalytic hydrogenation can reduce both the nitro group to an amine and the carbonyl group to a hydroxyl group in a single step.

| Reduction Method | Precursor | Reagents/Catalyst | Typical Solvents | Reported Yields |

| Sodium Borohydride | (2-aminophenyl)(4-chlorophenyl)methanone | NaBH4 | Methanol, Ethanol | Generally high |

| Catalytic Hydrogenation | (2-aminophenyl)(4-chlorophenyl)methanone | H2, Pd/C or Raney Ni | Ethanol, Ethyl acetate | High to quantitative |

Condensation Reactions Utilizing Aminophenyl and Chlorophenyl Building Blocks

The direct condensation of 2-aminobenzyl alcohol with 4-chlorobenzaldehyde represents another synthetic route. This reaction typically requires an acid catalyst, such as p-toluenesulfonic acid, and is often carried out in a solvent like toluene (B28343) with azeotropic removal of water to drive the reaction to completion. Yields for this type of condensation can vary, with one source reporting a range of 58% to 83% for a similar synthesis. evitachem.com This method builds the diarylmethanol framework through the formation of a new carbon-carbon bond via an electrophilic substitution on the electron-rich aminophenyl ring.

Contemporary and Developing Synthetic Protocols

Modern synthetic chemistry has seen a significant shift towards the use of catalytic methods, which often offer higher efficiency, selectivity, and sustainability compared to traditional stoichiometric reactions.

Catalytic Transformations (e.g., Transition Metal-Catalyzed Coupling Reactions)

Transition metal catalysis provides powerful tools for the construction of complex molecules like this compound. These methods often proceed under milder conditions and with greater functional group tolerance than traditional organometallic approaches.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon bonds. While direct arylation of a benzyl (B1604629) alcohol is challenging, a related approach involves the palladium-catalyzed α-arylation of a benzyl ketone precursor. nih.gov This strategy can be employed to synthesize the (2-aminophenyl)(4-chlorophenyl)methanone intermediate, which is then reduced to the target alcohol.

Ruthenium-Catalyzed Reactions: Ruthenium-based catalysts have also shown promise in the synthesis of related compounds. For instance, a ruthenium-based catalyst has been reported for the synthesis of (2-amino-4-chlorophenyl)methanol. biosynth.com While this is an isomer of a potential precursor, the development of such catalysts highlights the potential for ruthenium-catalyzed methodologies in the synthesis of substituted aminobenzyl alcohols, which could then be used in condensation reactions or other coupling strategies to form the final product. The use of transition metals in catalysis is a continually evolving field, offering new possibilities for the efficient and selective synthesis of diarylmethanols. mdpi.com

| Catalytic Method | General Approach | Catalyst Example | Potential Advantages |

| Palladium-Catalyzed Coupling | Synthesis of the ketone precursor via α-arylation | Pd(OAc)2 with a suitable ligand | High efficiency, functional group tolerance |

| Ruthenium-Catalyzed Synthesis | Synthesis of aminobenzyl alcohol precursors | Ruthenium nanoparticles | Sustainable, efficient |

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve efficiency. mdpi.com These approaches focus on minimizing waste, avoiding hazardous substances, and utilizing energy-efficient methods. researchgate.net For the synthesis of compounds structurally related to this compound, several green methodologies have shown promise.

One sustainable approach involves the use of advanced catalysts. For instance, the synthesis of the related compound, 2-amino-4-chlorophenylmethanol, can be achieved using ruthenium-based catalysts. biosynth.com These catalysts, which can be based on magnetic nanoparticles, offer a low-cost, efficient, and sustainable option. biosynth.com Key advantages include short reaction times and the ease of production of the catalyst itself. biosynth.com The implementation of such catalytic systems aligns with green chemistry goals by reducing the need for stoichiometric reagents and enabling easier product purification.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric acid catalysts (e.g., p-toluenesulfonic acid) evitachem.com | Reusable catalysts (e.g., Ruthenium-based nanoparticles) biosynth.com |

| Energy Input | Conventional heating (reflux) evitachem.com | Microwave irradiation mdpi.com |

| Solvents | Toluene, DMF evitachem.com | Benign or recyclable solvents; solvent-free conditions unibo.itmdpi.com |

| Efficiency | Longer reaction times | Shorter reaction times, potentially higher throughput mdpi.combiosynth.com |

| Waste | More significant by-product and solvent waste | Reduced waste through catalyst recycling and atom economy researchgate.net |

Enantioselective and Diastereoselective Synthetic Control

The presence of a stereocenter at the carbinol carbon means that this compound can exist as a pair of enantiomers. In pharmaceutical applications, it is often crucial to isolate a single enantiomer, as different stereoisomers can have vastly different biological activities. The vicinal amino alcohol motif is a common feature in many natural products and pharmaceuticals, making its stereocontrolled synthesis a significant area of research. rsc.org

A powerful strategy for achieving high enantioselectivity is biocatalysis. Asymmetric bioreductions using whole-cell biocatalysts have proven highly effective for producing chiral alcohols from their corresponding prochiral ketones. researchgate.net For the synthesis of the closely related compound, (S)-(4-chlorophenyl)(phenyl)methanol, whole cells of Lactobacillus paracasei BD101 have been used for the asymmetric reduction of the ketone precursor. researchgate.net This biocatalytic method achieved excellent results, demonstrating the potential for similar high-fidelity transformations to produce enantiopure this compound.

Table 2: Biocatalytic Asymmetric Reduction for Chiral Alcohol Synthesis

| Parameter | Finding |

|---|---|

| Biocatalyst | Lactobacillus paracasei BD101 researchgate.net |

| Substrate | (4-chlorophenyl)(phenyl)methanone researchgate.net |

| Product | (S)-(4-chlorophenyl)(phenyl)methanol researchgate.net |

| Enantiomeric Excess (ee) | >99% researchgate.net |

| Conversion | >99% researchgate.net |

| Isolated Yield | 97% researchgate.net |

While enantioselective synthesis focuses on controlling the configuration at a single chiral center, diastereoselective synthesis becomes relevant when multiple stereocenters are present or are being formed. nih.govst-andrews.ac.uk For vicinal amino alcohols synthesized from chiral starting materials like amino acids, controlling the diastereoselectivity of the newly formed stereocenter relative to the existing one is a key challenge. rsc.org

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanism is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. A key synthetic step in forming this compound is the creation of the C-C bond between the two aromatic rings and the formation of the alcohol functional group, often via reduction of a ketone precursor.

Kinetic and Thermodynamic Parameters of Formation

Kinetic studies are essential for determining the rate of a reaction and identifying the rate-determining step. For multi-step reactions, such as those investigated in the aminolysis of related carbonate compounds, Brönsted-type plots (log k vs. pKa) can be used to elucidate the mechanism. nih.gov A biphasic Brönsted plot, for example, can indicate a change in the rate-determining step, such as from the breakdown of a tetrahedral intermediate to its formation, as the basicity of a reagent changes. nih.gov While specific kinetic data for the synthesis of this compound is not extensively detailed in the available literature, such analyses would be critical for process optimization.

Thermodynamic analysis, governed by parameters such as Gibbs potential (ΔrG), enthalpy (ΔrH), and entropy (ΔrS), determines the feasibility and spontaneity of a reaction under given conditions. wecmelive.comwecmelive.com A negative ΔrG indicates a spontaneous process. The relationship ΔG = ΔH - TΔS shows how temperature influences spontaneity. For example, in the synthesis of methanol from syngas, thermodynamic calculations are used to identify the optimal temperature and pressure required to make the reaction feasible, as it is not spontaneous under standard conditions. wecmelive.comresearchgate.net A similar analysis for the synthesis of this compound would involve calculating the thermodynamic functions for the key bond-forming and reduction steps to predict the most favorable reaction conditions.

Table 3: Influence of Thermodynamic Parameters on Reaction Spontaneity

| ΔH | ΔS | ΔG | Spontaneity |

|---|---|---|---|

| Negative | Positive | Always Negative | Spontaneous at all temperatures |

| Negative | Negative | Negative at low T | Spontaneous only at low temperatures |

| Positive | Positive | Negative at high T | Spontaneous only at high temperatures |

| Positive | Negative | Always Positive | Non-spontaneous at any temperature |

Intermediate Characterization in Reaction Pathways

Identifying and characterizing reaction intermediates is crucial for confirming a proposed reaction mechanism. In the synthesis of this compound via the reduction of its ketone precursor, (2-aminophenyl)(4-chlorophenyl)methanone, with a hydride reagent like sodium borohydride, the key intermediate is a tetrahedral alkoxide. This species is formed when a hydride ion attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. Subsequent protonation of this alkoxide intermediate by a protic solvent yields the final methanol product.

In related reactions, other types of intermediates have been identified. For example, the aminolysis of certain carbonates proceeds through a zwitterionic tetrahedral intermediate (T±), and the stability of this intermediate dictates the reaction kinetics. nih.gov In the synthesis of other heterocyclic systems, a common mechanistic pathway involves the initial formation of an intermediate adduct, which then undergoes an intramolecular nucleophilic attack or condensation, followed by dehydration or tautomerization to yield the final product. mdpi.com The characterization of these often transient intermediates typically requires advanced spectroscopic techniques or trapping experiments to confirm their structure and role in the reaction pathway. For the synthesis of the related intermediate (4-chloro-phenyl-)(pyridin-2-yl)methanol, a Grignard reaction is employed, which proceeds through a well-established mechanism involving a magnesium alkoxide intermediate before acidic workup. google.com

Chemical Reactivity and Transformations of 2 Aminophenyl 4 Chlorophenyl Methanol

Reactions Involving the Benzylic Alcohol Functionality

The benzylic alcohol group, where a hydroxyl group is attached to a carbon atom that is itself bonded to two aromatic rings, exhibits characteristic reactivity. It can undergo oxidation to form a ketone, conversion into esters and ethers, or be substituted by halogens.

The oxidation of the secondary benzylic alcohol in (2-Aminophenyl)(4-chlorophenyl)methanol yields the corresponding ketone, (2-Aminophenyl)(4-chlorophenyl)methanone. This transformation is a critical step in the synthesis of various heterocyclic compounds and pharmaceutically relevant scaffolds. nih.govgoogle.com

Achieving this oxidation requires chemoselectivity to prevent side reactions involving the nucleophilic primary amine. d-nb.info Various catalytic systems have been developed for the selective oxidation of aminobenzyl alcohols. For instance, copper-catalyzed aerobic oxidation has proven effective. A system employing copper(I) iodide, 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as a co-catalyst, and 4-dimethylaminopyridine (DMAP) under an oxygen atmosphere can convert 2-aminobenzyl alcohols to their carbonyl derivatives in high yields without forming N-oxidized byproducts. d-nb.infonih.gov Ruthenium-based catalysts have also been employed for the oxidative cyclization of 2-aminobenzyl alcohol with ketones, a process that proceeds via the initial oxidation of the alcohol to an aldehyde. sigmaaldrich.comchemicalbook.com

The resulting product, (2-Aminophenyl)(4-chlorophenyl)methanone, is a key intermediate for synthesizing compounds like benzodiazepines. nih.gov

| Reaction Type | Reagent/Catalyst System | Product | Key Features |

|---|---|---|---|

| Aerobic Oxidation | CuI / TEMPO / DMAP / O₂ | (2-Aminophenyl)(4-chlorophenyl)methanone | High chemoselectivity; mild, room temperature conditions. d-nb.infonih.gov |

| Catalytic Oxidation | Ruthenium Catalyst / KOH | (2-Aminophenyl)(4-chlorophenyl)methanone | Often used in one-pot syntheses for subsequent cyclization reactions. sigmaaldrich.comchemicalbook.com |

The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form esters, and with alcohols to form ethers.

Esterification is typically acid-catalyzed. For example, the reaction of p-aminobenzoic acid with ethanol (B145695) in the presence of concentrated sulfuric acid yields ethyl p-aminobenzoate (benzocaine), demonstrating that the esterification is compatible with an amino group on the aromatic ring. libretexts.org Similarly, this compound can be expected to undergo esterification with various carboxylic acids under acidic conditions. Heterogeneous catalysts, such as phenolsulfonic acid-formaldehyde resins, have also been shown to effectively catalyze the direct esterification of benzyl (B1604629) alcohols, offering advantages in catalyst separation and reuse. researchgate.net

Etherification can be achieved by reacting the alcohol with another alcohol in the presence of a catalyst, such as a zeolite. google.com This process can also be performed by reacting an alkoxide of the benzylic alcohol with an alkyl halide (Williamson ether synthesis), though this requires basic conditions that could also deprotonate the amine.

Halogenation involves the substitution of the benzylic hydroxyl group with a halogen atom. This conversion is crucial for creating intermediates for further nucleophilic substitution or coupling reactions. Given the presence of the acid-sensitive amine group, neutral reaction conditions are highly preferred. A highly chemoselective method for the chlorination of benzylic alcohols uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO). organic-chemistry.org This system operates under neutral conditions, proceeds rapidly at room temperature, and selectively chlorinates benzylic alcohols in the presence of other functional groups like aliphatic alcohols. organic-chemistry.org

Dehydration of this compound to form an alkene is not a common or favorable transformation. The elimination of water from a single benzylic alcohol of this type does not lead to a stable, conjugated system and is therefore energetically disfavored compared to substitution or oxidation reactions.

Reactions Involving the Primary Amine Group

The primary aromatic amine group (-NH₂) is nucleophilic and can participate in a wide array of bond-forming reactions, including reactions with electrophiles to form amides, sulfonamides, carbamates, and substituted amines.

Acylation of the primary amine is a common transformation. The reaction with an acyl chloride or anhydride, typically in the presence of a base, yields an N-acyl derivative (an amide). For instance, the acylation of (2-amino-5-bromophenyl)(2-chlorophenyl)methanone with bromoacetyl bromide is a key step in the synthesis of the neurological drug phenazepam. nih.gov This highlights the general reactivity of the 2-amino group in benzophenone (B1666685) systems towards acylating agents.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine to form a sulfonamide. This reaction is frequently used to "protect" the amine group, reducing its nucleophilicity and allowing other transformations to be carried out on the molecule. google.com

Carbamoylation produces carbamates, which can also serve as protecting groups or be part of a larger bioactive molecule. The reaction of 2-aminobenzyl alcohol with ethyl chloroformate, for example, can be used to synthesize ethyl 2-hydroxymethylcarbanilate. sigmaaldrich.com

| Reaction Type | Typical Reagent | Functional Group Formed |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) or Anhydride | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |

| Carbamoylation | Chloroformate (R-OCOCl) | Carbamate (-NHCOOR) |

The primary amine can be alkylated to form secondary and tertiary amines through reaction with alkyl halides. This reaction typically proceeds via an SN2 mechanism. However, a significant challenge with direct alkylation is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. acs.org

To achieve controlled mono-alkylation, alternative methods such as reductive amination are often employed. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. Another approach involves a one-pot alkylation followed by an elimination reaction, which has been used to transform 2-hydrazobenzophenones into protected 2-aminobenzophenones, demonstrating a method of N-functionalization. acs.org These N-alkylated derivatives are important precursors for a variety of heterocyclic structures.

Diazotization Chemistry and Subsequent Nucleophilic Substitutions

The primary aromatic amine functionality in this compound allows for its conversion into a highly versatile diazonium salt. This transformation is typically achieved by treating the compound with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). The resulting arenediazonium salt is a valuable intermediate that can undergo a variety of nucleophilic substitution reactions, effectively replacing the diazonium group (-N₂⁺) with a wide range of functionalities.

One of the most common applications of this diazonium salt is the Sandmeyer reaction , where the diazonium group is replaced by a halide or a cyano group using a copper(I) salt catalyst. catalyst-enabling-synthetic-chemistry.comtotal-synthesis.com For instance, treatment of the diazotized this compound with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would be expected to yield (2-chlorophenyl)(4-chlorophenyl)methanol and (2-bromophenyl)(4-chlorophenyl)methanol, respectively. Similarly, the use of copper(I) cyanide (CuCN) would introduce a cyano group, forming (2-cyanophenyl)(4-chlorophenyl)methanol.

The following table summarizes the expected products from Sandmeyer reactions of diazotized this compound:

| Reagent | Expected Product |

| Copper(I) chloride (CuCl) | (2-chlorophenyl)(4-chlorophenyl)methanol |

| Copper(I) bromide (CuBr) | (2-bromophenyl)(4-chlorophenyl)methanol |

| Copper(I) cyanide (CuCN) | (2-cyanophenyl)(4-chlorophenyl)methanol |

Beyond the classic Sandmeyer reaction, other nucleophiles can be introduced. For example, reaction with potassium iodide (KI) can yield (2-iodophenyl)(4-chlorophenyl)methanol. Heating the diazonium salt in an aqueous acidic solution can lead to the formation of (2-hydroxyphenyl)(4-chlorophenyl)methanol. chemrxiv.org Furthermore, azo coupling reactions with activated aromatic compounds are also possible, leading to the formation of highly colored azo dyes.

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group in a specific spatial arrangement, makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems.

One potential cyclization pathway involves an intramolecular condensation between the amino group and the benzylic alcohol. Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, generating a carbocation. The proximate amino group can then act as a nucleophile, attacking the carbocation to form a seven-membered ring, which upon deprotonation would yield a dibenz[b,f]azepine derivative. The 4-chloro substituent on one of the phenyl rings would be retained in the final product.

Another important class of heterocyclic compounds that could potentially be synthesized from this precursor are phenanthridines . This can be envisioned through a multi-step sequence, potentially involving oxidation of the methanol (B129727) to a ketone, followed by cyclization and rearrangement. While direct cyclization to a phenanthridine from the alcohol is less common, derivatives of (2-aminophenyl)methanols can serve as precursors to these important nitrogen-containing tricyclic systems.

The following table outlines potential heterocyclic systems derivable from this compound:

| Heterocyclic System | General Approach |

| Dibenz[b,f]azepine | Acid-catalyzed intramolecular cyclization |

| Phenanthridine | Multi-step synthesis involving oxidation and cyclization |

Reactivity of the Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards substitution reactions due to the distinct electronic effects of their substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The regioselectivity of these reactions on the two rings of this compound is dictated by the directing effects of the existing substituents. total-synthesis.comyoutube.comlibretexts.org

The aminophenyl ring contains an amino group (-NH₂) and a (4-chlorophenyl)methanol group. The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The (4-chlorophenyl)methanol group is generally considered to be weakly deactivating and ortho-, para-directing. Given the strong activating nature of the amino group, electrophilic substitution is expected to occur predominantly on this ring, at the positions ortho and para to the amino group. The para position is already substituted, so substitution will be directed to the positions ortho to the amino group.

The chlorophenyl ring has a chloro group (-Cl) and a (2-aminophenyl)methanol group attached. The chloro group is a deactivating but ortho-, para-directing substituent due to a combination of its inductive electron-withdrawing effect and its ability to donate a lone pair of electrons through resonance. The (2-aminophenyl)methanol group is weakly deactivating and ortho-, para-directing. Therefore, electrophilic substitution on this ring would be expected to occur at the positions ortho and para to the chloro group.

The following table summarizes the expected directing effects for electrophilic aromatic substitution:

| Ring | Substituent | Directing Effect |

| Aminophenyl | -NH₂ | Activating, ortho, para-directing |

| Aminophenyl | -(CHOH)(4-chlorophenyl) | Weakly deactivating, ortho, para-directing |

| Chlorophenyl | -Cl | Deactivating, ortho, para-directing |

| Chlorophenyl | -(CHOH)(2-aminophenyl) | Weakly deactivating, ortho, para-directing |

Nucleophilic Aromatic Substitution at the Chlorophenyl Moiety

The chlorine atom on the chlorophenyl ring is generally unreactive towards nucleophilic aromatic substitution (SNA) under standard conditions. However, its reactivity can be enhanced by the presence of strong electron-withdrawing groups ortho or para to the chlorine. In the case of this compound, the (2-aminophenyl)methanol group is not strongly electron-withdrawing. Therefore, nucleophilic displacement of the chlorine would likely require harsh reaction conditions, such as high temperatures and pressures, or the use of a strong nucleophile in the presence of a catalyst. sapub.orgnih.gov Reactions with strong nucleophiles like amines or alkoxides would be challenging but potentially feasible under forcing conditions.

Metal-Catalyzed Functionalization of Aromatic C-H Bonds

Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, often catalyzed by transition metals like palladium or rhodium. catalyst-enabling-synthetic-chemistry.comrsc.org In this compound, the amino group can act as a directing group, facilitating the ortho-C-H functionalization of the aminophenyl ring. For example, a palladium-catalyzed reaction could introduce a new aryl or alkyl group at the position ortho to the amino group. The specific reaction conditions, including the choice of catalyst, ligand, and oxidant, would determine the outcome of the transformation. Such reactions provide a more efficient and atom-economical way to modify the aromatic core compared to traditional methods.

Rearrangement Reactions and Isomerization Pathways

Under certain conditions, particularly in the presence of strong acids, this compound can undergo rearrangement reactions. wiley-vch.de The benzylic alcohol can be protonated to form a good leaving group (water), leading to the formation of a carbocation. This carbocation can then undergo rearrangements to form more stable intermediates.

A potential rearrangement is the pinacol rearrangement if the alcohol were to be oxidized to a 1,2-diol derivative. More relevant to the parent compound, acid-catalyzed dehydration could lead to a carbocation that might undergo hydride or aryl shifts, although such reactions are often complex and can lead to a mixture of products.

Another possibility is a Beckmann-type rearrangement if the alcohol is first converted to an oxime. libretexts.orgnih.gov While not a direct rearrangement of the starting material, it highlights the potential for derivatization followed by rearrangement to access different molecular scaffolds.

Isomerization could also occur, for instance, through reversible protonation and deprotonation steps under acidic conditions, potentially leading to a mixture of constitutional isomers if other reactive sites are present.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations of this compound

The chemical behavior of this compound is characterized by the presence of three distinct reactive sites: the nucleophilic amino group, the reactive benzylic hydroxyl group, and the aromatic rings which can undergo electrophilic substitution. This multifunctional nature allows for a variety of complex transformations, where the control of chemo-, regio-, and stereoselectivity is of paramount importance for the synthesis of well-defined products. The interplay of these selective processes is particularly evident in the construction of heterocyclic scaffolds, a common application for this class of compounds.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, the primary competing reactive sites are the amino group and the hydroxyl group. The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions.

For instance, in reactions with electrophiles, the more nucleophilic amino group is generally expected to react preferentially over the hydroxyl group. However, the benzylic nature of the alcohol can enhance its reactivity under certain conditions, particularly those favoring carbocation formation.

A significant example of chemoselectivity is observed in the synthesis of quinazolines, a class of nitrogen-containing heterocycles. The reaction of this compound with aldehydes or their derivatives can be directed to selectively involve the amino group in the initial condensation step, leading to the formation of a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation yield the quinazoline ring system. The hydroxyl group is typically eliminated during the aromatization step.

Table 1: Chemoselective Transformations in Quinazoline Synthesis

| Reactant | Reagent/Catalyst | Selective Transformation | Product Type |

|---|---|---|---|

| This compound | Aldehyde, Oxidant | Initial amine condensation, subsequent cyclization and dehydration/oxidation | 2-Substituted-4-(4-chlorophenyl)quinazoline |

| This compound | Acyl Chloride | Predominant N-acylation | N-(2-(hydroxy(4-chlorophenyl)methyl)phenyl)amide |

This table presents plausible chemoselective reactions based on the known reactivity of similar bifunctional molecules.

Regioselectivity

Regioselectivity is the preference for bond formation at one position over another. In the context of this compound, this is most relevant in cyclization and annulation reactions where new rings are formed.

An interesting case of solvent-controlled regioselectivity has been observed in the annulation reactions of 2-aminobenzyl alcohols with benzaldehydes. While these reactions typically yield benzoxazines in a non-polar solvent like toluene (B28343), switching to a polar aprotic solvent like dimethyl sulfoxide (DMSO) can completely alter the reaction pathway to produce quinolines. organic-chemistry.orgnih.gov In this scenario, DMSO not only acts as a solvent but also participates in the reaction, with one of its methyl groups being incorporated into the quinoline (B57606) ring.

For this compound, a similar reaction with an aldehyde in DMSO could be expected to yield a substituted quinoline. The regioselectivity would be dictated by the positions at which the new carbon-carbon and carbon-nitrogen bonds form to construct the quinoline core. Specifically, the reaction would involve the formation of a bond between the carbon of the aldehyde and the nitrogen of the aminophenyl group, and a bond between the benzylic carbon and a carbon atom derived from DMSO, ultimately leading to a 2,4-disubstituted quinoline.

Table 2: Regioselectivity in the Annulation Reaction of this compound

| Reactants | Solvent | Key Intermediate | Regioselective Outcome | Product |

|---|---|---|---|---|

| This compound, Aldehyde | Toluene | Iminium ion followed by intramolecular etherification | O-cyclization | Benzoxazine derivative |

This table illustrates the expected regiochemical outcomes based on analogous reactions reported in the literature. organic-chemistry.orgnih.gov

Stereoselectivity

Stereoselectivity pertains to the preferential formation of one stereoisomer over another. The benzylic carbon in this compound is a prochiral center. Therefore, reactions that introduce a new chiral center or transformations of the existing one can potentially proceed with stereoselectivity.

The synthesis of chiral quinazolines or other heterocyclic structures from this compound can be achieved through diastereoselective or enantioselective reactions.

Diastereoselectivity: If this compound is reacted with a chiral reagent, such as a chiral aldehyde or carboxylic acid derivative, two diastereomeric products can be formed. The inherent steric and electronic properties of the starting material and the reagent, along with the reaction conditions, will determine the diastereomeric ratio. For example, in a Pictet-Spengler type reaction with a chiral aldehyde, the facial selectivity of the nucleophilic attack of the electron-rich aromatic ring onto the iminium ion intermediate would dictate the stereochemical outcome.

Enantioselectivity: The creation of a single enantiomer can be accomplished by using a chiral catalyst. For instance, the reduction of an imine formed from the oxidation of the amino alcohol moiety, or the asymmetric cyclization catalyzed by a chiral transition metal complex or an organocatalyst, could provide access to enantioenriched products. While specific examples for this compound are not extensively documented, the principles of asymmetric catalysis are well-established for similar substrates.

Table 3: Potential Stereoselective Syntheses Involving this compound

| Reaction Type | Chiral Influence | Expected Outcome | Potential Product |

|---|---|---|---|

| Cyclization with a chiral aldehyde | Substrate-controlled diastereoselectivity | Formation of diastereomeric heterocyclic products in unequal amounts | Diastereomerically enriched tetrahydroquinazolines |

| Asymmetric reduction of an intermediate imine | Chiral catalyst (e.g., chiral borane or transition metal complex) | Enantioselective formation of a chiral amine center | Enantiomerically enriched amino-heterocycle |

This table outlines potential strategies for achieving stereocontrol in reactions involving the subject compound.

Derivatives and Analogues of 2 Aminophenyl 4 Chlorophenyl Methanol

Systematic Design and Synthesis of Substituted Derivatives

The systematic design of derivatives of (2-Aminophenyl)(4-chlorophenyl)methanol is a strategic process aimed at fine-tuning the molecule's properties. This is achieved by introducing a variety of functional groups at specific positions on its aromatic rings. The foundational synthesis of the parent compound typically involves the reaction of a 2-aminobenzaldehyde (B1207257) or a related precursor with a 4-chlorophenyl Grignard reagent, followed by reduction of the resulting ketone.

To create derivatives, chemists can systematically vary the starting materials. For example, a range of substituted 2-aminobenzonitriles can be reacted with arylboronic acids in a palladium-catalyzed reaction to form diverse 2-aminobenzophenones, which are then reduced to the desired methanol (B129727) derivatives. ucl.ac.uk This approach allows for the introduction of various substituents on the aminophenyl ring. Similarly, using different substituted chlorophenyl Grignard reagents allows for modification of the second ring.

Advanced catalytic systems are also employed to enhance efficiency and selectivity. For instance, ruthenium-based catalysts have been utilized for the synthesis of related compounds like (2-amino-4-chlorophenyl)methanol. biosynth.com Furthermore, methodologies for the synthesis of protected 2-aminobenzophenones from acyl hydrazides provide a versatile route that is tolerant of a wide array of functional groups, enabling the creation of a broad scope of derivatives. ucl.ac.uk

A summary of common synthetic strategies is presented below:

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product Class |

| Substituted 2-Aminobenzaldehyde | 4-Chlorophenyl Grignard Reagent | Grignard Addition & Reduction | Substituted Diarylmethanol |

| Substituted 2-Aminobenzonitrile | 4-Chlorophenylboronic Acid | Suzuki Coupling & Reduction | Substituted Diarylmethanol |

| Acyl Hydrazide | Aryne Precursor | Molecular Rearrangement | Protected 2-Aminobenzophenone |

These systematic approaches enable the generation of derivatives with tailored electronic and steric properties, which is crucial for investigating their potential applications.

Structure-Reactivity Relationship Studies within Derivative Sets

The goal is to identify which molecular features are critical for a desired outcome. For example, in a medicinal chemistry context, researchers might synthesize derivatives to understand how substituents affect binding to a biological target. mdpi.com Key modifications could include:

Altering the halogen on the chlorophenyl ring: Replacing chlorine with fluorine, bromine, or iodine allows for the study of how halogen size and electronegativity impact molecular interactions.

Changing the position of substituents: Moving a substituent from the para-position to the ortho- or meta-position can have profound effects on the molecule's conformation and ability to interact with other molecules.

The findings from these studies are crucial for rational drug design. For instance, an SAR study might reveal that a halogen at the 4'-position is essential for activity, while the presence of a bulky group on the aminophenyl ring is detrimental. nbinno.com This knowledge guides chemists in designing next-generation compounds with improved properties. blogspot.com

Synthesis of Chiral Analogues and Stereoisomers

The central carbon atom in this compound, which is bonded to the two aryl rings, a hydrogen, and a hydroxyl group, is a stereocenter. This means the molecule is chiral and can exist as two non-superimposable mirror images called enantiomers (R and S forms). These enantiomers can have distinct biological activities and properties. Therefore, the synthesis of enantiomerically pure analogues is of significant interest.

Several strategies exist for the asymmetric synthesis of chiral diarylmethanols:

Biocatalytic Reduction: One of the most effective methods is the enantioselective microbial reduction of the corresponding prochiral ketone, (2-aminophenyl)(4-chlorophenyl)ketone. Various microorganisms, such as strains of Rhizopus arrhizus, can reduce the ketone to the alcohol with high stereoselectivity, often producing the (S)-enantiomer in high yield and enantiomeric excess. This "green chemistry" approach is attractive due to its operational simplicity and mild reaction conditions. nih.gov

Asymmetric Catalysis: Chemical methods using chiral catalysts are also widely employed. For example, the asymmetric hydrosilylation of diaryl ketones catalyzed by a copper hydride (CuH) complex with a chiral ligand, such as (R)-DTBM-SEGPHOS, can produce nonracemic diarylmethanols with high enantioselectivity. organic-chemistry.org Other methods involve the catalytic enantioselective addition of organozinc or organolithium reagents to aldehydes in the presence of chiral amino alcohol-based catalysts. nih.govthieme-connect.comnih.gov

The ability to produce single enantiomers allows researchers to study the specific biological roles of each stereoisomer, which is a critical step in the development of chiral therapeutic agents. nih.gov

Development of Compound Libraries for Research Exploration

To efficiently explore the chemical space around the this compound scaffold, researchers often develop compound libraries. These libraries consist of a large number of structurally related compounds that can be screened for desired properties, a process often used in drug discovery.

The synthesis of such libraries relies on robust and versatile chemical reactions that can accommodate a wide range of starting materials. Multi-component reactions are particularly well-suited for this purpose. For instance, a library of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was synthesized using a three-component reaction, demonstrating how complex scaffolds can be built efficiently. nih.gov

For the this compound core, a combinatorial approach could involve reacting a set of diverse 2-aminobenzaldehydes with a collection of different aryl Grignard reagents. This matrix-like approach can rapidly generate a large number of distinct derivatives. Methodologies for synthesizing broad arrays of substituted benzamides or thieno[2,3-d]pyrimidines also highlight synthetic strategies that can be adapted for library creation. researchgate.net The development of versatile synthetic routes, such as those for producing 2-aminobenzophenones, is tolerant of many functional groups, making them ideal for generating diverse compound libraries for further investigation. ucl.ac.uk

Exploration of Isosteric and Bioisosteric Analogues

In the context of this compound, several isosteric replacements can be explored:

Ring Equivalents: The phenyl rings can be replaced with other aromatic or heteroaromatic systems like thiophene, pyridine, or furan. prismbiolab.com These changes can alter properties such as solubility, metabolism, and hydrogen bonding capacity.

Functional Group Mimics: The hydroxyl (-OH) group could be replaced by a thiol (-SH) or an amino (-NH2) group. The chlorine atom (-Cl) could be swapped for other groups of similar size, such as a trifluoromethyl (-CF3) group, which can alter electronic properties and metabolic stability. nih.govnih.govresearchgate.net The fluorine atom is also a common bioisostere for hydrogen. researchgate.net

This approach allows chemists to address potential liabilities in a lead compound, such as poor metabolic stability or unwanted side effects, without drastically altering the core structure responsible for its activity. worktribe.com The table below compares the properties of common bivalent isosteres that could be used to replace linking atoms within more complex analogues.

| Isostere | Bond Angle (°) | Bond Length (Å) |

| -C=C- | 180 | 1.20 |

| -CH=N- | ~120 | 1.28 |

| -CH2-S- | 100 | 1.81 |

| -CH2-O- | 111 | 1.43 |

| -CH2-NH- | 109 | 1.47 |

By thoughtfully deploying bioisosteres, researchers can systematically probe how different physicochemical properties affect a molecule's function, leading to the optimization of its performance for a specific application. nih.gov

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (2-Aminophenyl)(4-chlorophenyl)methanol in solution. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the aminophenyl and chlorophenyl rings, with their chemical shifts and coupling patterns revealing their relative positions. The methine proton (CH-OH) would appear as a key singlet or doublet, while the protons of the amino (NH₂) and hydroxyl (OH) groups would likely present as broad singlets, the positions of which can be sensitive to solvent and concentration.

For the stereochemical assignment of its chiral center, NMR techniques involving chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), are employed. Reaction of the chiral alcohol with the (R)- and (S)-enantiomers of the agent forms diastereomeric esters. The differing spatial arrangements of these diastereomers lead to discernible chemical shift differences (Δδ) in the protons near the newly formed ester linkage, allowing for the unambiguous assignment of the absolute configuration of the alcohol center.

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe through-space interactions between protons, providing insights into the preferred conformation of the molecule in solution. wordpress.comelsevierpure.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (Aminophenyl) | 6.5 - 7.2 | 115 - 130 |

| Aromatic C-H (Chlorophenyl) | 7.2 - 7.4 | 128 - 145 |

| Methine CH-OH | ~5.8 | ~75 |

| Amino NH₂ | 3.5 - 4.5 (broad) | - |

| Hydroxyl OH | 2.0 - 5.0 (broad) | - |

| Aromatic C-NH₂ | - | 145 - 150 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotope Labeling Studies

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and collision-induced dissociation (CID), are vital for confirming the molecular weight and elucidating the fragmentation pathways of this compound. gre.ac.uk The molecular ion peak (M⁺) would be observed, and its high-resolution measurement would confirm the compound's elemental composition.

A key diagnostic feature in the mass spectrum would be the isotopic pattern of the chlorine atom. The presence of ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 would result in two prominent peaks for the molecular ion (M⁺ and M+2⁺) and any chlorine-containing fragments, separated by two mass units.

The fragmentation of the molecule under MS conditions is expected to follow predictable pathways, primarily driven by the stability of the resulting carbocations and radicals. libretexts.orgmiamioh.edu Common fragmentation patterns for alcohols and amines include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen or nitrogen atom. For this molecule, this would involve cleavage between the methine carbon and one of the aromatic rings.

Loss of water: Dehydration is a common fragmentation pathway for alcohols, leading to a fragment with a mass of (M-18).

Cleavage of the C-Cl bond: Loss of a chlorine radical can also be observed.

Isotope labeling studies, where specific hydrogen atoms are replaced with deuterium, can be used to trace the movement of atoms during fragmentation, thereby confirming the proposed pathways.

Table 2: Predicted Key Mass Spectrometry Fragments for C₁₃H₁₂ClNO

| m/z Value (for ³⁵Cl) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 233 | [C₁₃H₁₂ClNO]⁺ | Molecular Ion (M⁺) |

| 215 | [C₁₃H₁₀ClN]⁺ | Loss of H₂O |

| 198 | [C₁₃H₁₁Cl]⁺ | Loss of NH₂ and H |

| 126 | [C₇H₈NO]⁺ | Cleavage of bond between methine C and chlorophenyl ring |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. wikipedia.org This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and configuration.

The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds. mdpi.com The amino (NH₂) and hydroxyl (OH) groups can act as both hydrogen bond donors and acceptors, leading to the formation of complex supramolecular architectures. mdpi.com These interactions could involve N-H···O, O-H···N, or N-H···N hydrogen bonds between adjacent molecules.

In addition to hydrogen bonding, other non-covalent interactions, such as π-π stacking between the aromatic rings and C-H···π interactions, may also play a significant role in stabilizing the crystal lattice. nih.govsemanticscholar.org The analysis of these interactions is crucial for understanding the material's physical properties and for crystal engineering applications.

Table 3: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H (amino group) | O (hydroxyl group of another molecule) |

| Hydrogen Bond | O-H (hydroxyl group) | N (amino group of another molecule) |

| Hydrogen Bond | N-H (amino group) | N (amino group of another molecule) |

| π-π Stacking | Phenyl Ring | Phenyl Ring |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for identifying the functional groups present in this compound. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, providing a unique molecular "fingerprint."

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, the C-H stretches of the aromatic rings and the methine group, and the C=C stretching vibrations within the aromatic rings. The C-Cl stretch would typically appear in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The combination of IR and Raman data allows for a more complete assignment of the molecule's vibrational modes. These experimental spectra can be accurately reproduced and assigned through theoretical calculations using methods like Density Functional Theory (DFT). uantwerpen.bescispace.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3200 - 3600 (broad) |

| Primary Amine | N-H Stretch (symmetric & asymmetric) | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methine C-H | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Amine | N-H Bend | 1590 - 1650 |

| Alcohol | C-O Stretch | 1050 - 1260 |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

As a chiral molecule, this compound exists as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and assigning their absolute configuration (R or S). nih.govmdpi.com

These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by the chiral molecule. nih.gov The resulting CD spectrum, a plot of differential absorption versus wavelength, is unique to a specific enantiomer; its mirror image is produced by the other enantiomer.

The definitive assignment of the absolute configuration is achieved by comparing the experimentally measured CD spectrum with a theoretical spectrum generated through quantum chemical calculations, typically time-dependent density functional theory (TD-DFT). nih.govnih.gov A theoretical spectrum is calculated for one of the enantiomers (e.g., the R-configuration). If the calculated spectrum matches the experimental spectrum, the absolute configuration of the sample is confirmed. This combination of experimental and theoretical approaches provides a powerful, non-empirical method for stereochemical elucidation. nih.gov

Table 5: Methodology for Absolute Configuration Assignment via Circular Dichroism

| Step | Action | Purpose |

|---|---|---|

| 1 | Enantiomeric Separation | Isolate a pure enantiomer of the compound. |

| 2 | Experimental Measurement | Record the experimental CD spectrum of the pure enantiomer. |

| 3 | Computational Modeling | Generate a low-energy conformational model of one enantiomer (e.g., R-configuration). |

| 4 | Theoretical Calculation | Calculate the theoretical CD spectrum for the modeled enantiomer using TD-DFT. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and geometric properties of (2-Aminophenyl)(4-chlorophenyl)methanol. These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its behavior at the atomic and molecular level.

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and physical properties. For this compound, DFT calculations can map the electron density distribution, identify regions of high and low electron density, and quantify the partial charges on each atom. This information is crucial for predicting how the molecule will interact with other chemical species.

Molecular Orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the presence of the electron-donating amino group (-NH2) and the electron-withdrawing chloro group (-Cl) on the phenyl rings is expected to significantly influence the electronic distribution and the nature of the frontier orbitals. The HOMO is likely to be localized on the aminophenyl ring, while the LUMO may be distributed over the chlorophenyl ring.

Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound (Note: These are representative values based on DFT calculations of similar aromatic compounds and are intended for illustrative purposes.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons and the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital and the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule arising from its charge distribution. |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. This is achieved by calculating the potential energy surface (PES), which maps the energy of the molecule as a function of its geometric parameters, such as dihedral angles.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. nih.gov By comparing the calculated spectrum with the experimental one, the structure of the molecule can be verified. Modern computational methods, including machine learning approaches trained on large datasets, can predict NMR chemical shifts with high accuracy. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative values based on DFT calculations of similar aromatic compounds and are intended for illustrative purposes.)

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

| 1H NMR Chemical Shift (OH proton) | 4.5 ppm | Correlates to the chemical environment of the hydroxyl proton. |

| 13C NMR Chemical Shift (Methanol Carbon) | 75 ppm | Correlates to the chemical environment of the carbon atom of the methanol (B129727) group. |

| IR Vibrational Frequency (O-H stretch) | 3600 cm-1 | Corresponds to the stretching vibration of the hydroxyl group. |

| IR Vibrational Frequency (C-Cl stretch) | 750 cm-1 | Corresponds to the stretching vibration of the carbon-chlorine bond. |

Computational Investigations of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be used to explore the dynamic processes of chemical reactions involving this compound. This involves mapping the entire reaction pathway, from reactants to products, through any intermediate and transition states.

Transition State Characterization and Reaction Pathway Mapping

A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. Identifying and characterizing the geometry and energy of transition states is crucial for understanding the mechanism of a reaction. Computational methods can locate these transition state structures and verify them by confirming the presence of a single imaginary vibrational frequency.

By connecting the reactants, transition states, intermediates, and products on the potential energy surface, a complete reaction pathway can be mapped. This provides a step-by-step description of how a chemical transformation occurs.

Prediction of Reaction Energetics and Activation Barriers

The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. This is a critical parameter as it determines the rate of the reaction. A higher activation barrier corresponds to a slower reaction. Computational studies can predict these barriers, providing valuable information for understanding and predicting the reactivity of this compound in various chemical transformations, such as oxidation of the alcohol, or reactions involving the amino or chloro substituents.

Table 3: Predicted Energetics for a Hypothetical Oxidation Reaction of this compound (Note: These are representative values for a plausible reaction and are intended for illustrative purposes.)

| Reaction Parameter | Predicted Value | Significance |

| Enthalpy of Reaction (ΔH) | -150 kJ/mol | A negative value indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -130 kJ/mol | A negative value indicates a spontaneous reaction under standard conditions. |

| Activation Energy (Ea) | 80 kJ/mol | The energy barrier that must be overcome for the reaction to proceed. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes and the influence of the surrounding solvent environment. For a molecule like this compound, MD simulations can elucidate its flexibility and interactions with solvents at an atomic level.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the phenyl rings to the central methanol carbon. These rotations give rise to different spatial arrangements of the aromatic rings relative to each other, which can significantly impact the molecule's properties and interactions with its environment. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable low-energy conformations.

The study of solvation effects is crucial for understanding the behavior of this compound in different chemical environments. Solvation can influence conformational preferences, chemical reactivity, and spectroscopic properties. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions, such as hydrogen bonding between the amino and hydroxyl groups of the solute and the solvent molecules.

A typical MD simulation protocol for studying the conformational flexibility and solvation of this compound would involve the following steps:

System Setup: A single molecule of this compound is placed in a simulation box, which is then filled with a chosen solvent, such as water or a non-polar organic solvent.

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure to achieve a stable state.

Production Run: A long simulation is run to generate a trajectory of the molecule's motion over time.

Analysis: The trajectory is analyzed to extract information about conformational changes, dihedral angle distributions, radial distribution functions of solvent molecules around the solute, and hydrogen bond dynamics.

The following interactive table presents hypothetical data from a molecular dynamics simulation study on this compound in two different solvents, illustrating how conformational preferences and hydrogen bonding can be affected by the solvent environment.

| Parameter | Solvent: Water (Polar) | Solvent: Toluene (B28343) (Non-polar) |

|---|---|---|

| Most Populated Dihedral Angle (C-C-C-O) | 65° | 175° |

| Average Number of Hydrogen Bonds (Solute-Solvent) | 3.2 | 0.1 |

| Solvent Accessible Surface Area (Ų) | 250 | 280 |

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that aim to predict the physicochemical properties and reactivity of chemicals based on their molecular structure. researchgate.net These models are built by finding a mathematical relationship between a set of molecular descriptors and an experimentally determined property or reactivity parameter. For this compound, QSPR modeling could be a valuable tool for predicting various aspects of its chemical behavior without the need for extensive experimental measurements.

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of molecules with known experimental values for the property of interest is compiled. For a model to predict a property of this compound, this dataset would ideally include structurally similar compounds.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors encode different aspects of the molecular structure, such as topological, geometrical, electronic, and quantum-chemical features.

Model Development: Statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the molecular descriptors with the target property. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with an independent test set of molecules.

For this compound, QSPR models could be developed to predict a wide range of properties, including:

Physicochemical Properties: Boiling point, melting point, solubility, and partition coefficients.

Spectroscopic Properties: UV-Vis absorption maxima and NMR chemical shifts.

Reactivity Parameters: Rate constants for specific reactions or pKa values.

The selection of appropriate molecular descriptors is critical for the development of a robust QSPR model. For this compound, relevant descriptors might include:

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical Descriptors: Molecular surface area and volume.

Electronic Descriptors: Dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Quantum-Chemical Descriptors: Parameters derived from quantum mechanical calculations that can describe the electronic structure in detail.

The following interactive table provides a hypothetical example of a QSPR model for predicting the aqueous solubility (LogS) of a series of substituted diphenylmethanol (B121723) derivatives, including this compound.

| Compound | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Predicted LogS | Experimental LogS |

|---|---|---|---|---|

| Diphenylmethanol | 184.23 | 20.23 | -2.5 | -2.4 |

| (4-Chlorophenyl)(phenyl)methanol | 218.68 | 20.23 | -3.1 | -3.0 |

| (2-Aminophenyl)(phenyl)methanol | 199.25 | 46.25 | -2.1 | -2.2 |

| This compound | 233.70 | 46.25 | -2.8 | -2.7 |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Precursor for Complex Organic Molecules

The unique arrangement of an amino group and a carbinol moiety in an ortho position on a benzene (B151609) ring makes (2-Aminophenyl)(4-chlorophenyl)methanol a valuable precursor for the synthesis of various heterocyclic compounds. This structure is particularly well-suited for intramolecular cyclization reactions, leading to the formation of important scaffolds found in pharmaceuticals and other biologically active molecules.

Research has demonstrated that o-aminobenzyl alcohols and their derivatives are effective starting materials for constructing quinoline (B57606) and benzodiazepine (B76468) frameworks. nih.govresearchgate.netacs.orgwum.edu.pl For instance, the acceptorless dehydrogenative cyclization of o-aminobenzyl alcohols with ketones is a known method for synthesizing quinolines. acs.org Similarly, the core structure of 1,4-benzodiazepines can be accessed through the cyclocondensation of 2-aminobenzyl alcohol derivatives with other reagents. nih.gov The presence of the 4-chlorophenyl group in the title compound introduces a site for further functionalization or can be used to modulate the electronic and steric properties of the final molecule.

The reactions often proceed through an initial transformation of one of the functional groups, followed by an intramolecular reaction with the other. For example, oxidation of the alcohol to an aldehyde or ketone allows for subsequent condensation with the amine to form a seven-membered benzodiazepine ring. nih.gov Alternatively, reaction with a suitable coupling partner can engage the amine, followed by a cyclization involving the hydroxyl group.

| Target Heterocyclic System | General Reaction Type | Required Co-Reagent(s) | Potential Significance |

|---|---|---|---|

| Substituted Quinolines | Dehydrogenative Cyclization / Friedländer Annulation | Ketones or Aldehydes | Core structure in antimalarial and anticancer agents. nih.gov |

| 1,5-Benzodiazepines | Condensation / Cyclization | Ketones | Scaffold for anxiolytic and anticonvulsant drugs. hilarispublisher.commdpi.com |

| Benzopyrroloxazines | Reaction with 1,3-binucleophiles | 4-oxobutanoic acids | Novel polycyclic heterocyclic systems. researchgate.net |

| 6H-Chromeno[4,3-b]quinolin-6-ones | Aerobic, metal-free coupling | 4-hydroxycoumarins | Fused heterocyclic systems with potential bioactivity. researchgate.net |

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric synthesis. nih.govnih.govdiva-portal.org They can function as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, or as chiral ligands that coordinate to a metal center to create an asymmetric catalytic environment. acs.orgwikipedia.orgwikipedia.org

When resolved into its individual enantiomers, (R)- or (S)-(2-Aminophenyl)(4-chlorophenyl)methanol has the potential to serve in these roles. The proximity of the nitrogen and oxygen atoms allows for the formation of a stable five-membered chelate ring with a metal catalyst, creating a rigid and well-defined chiral space around the active site. This is a key feature in many successful chiral ligands used in reactions like asymmetric transfer hydrogenation of ketones and imines, or the asymmetric addition of organometallic reagents to carbonyls. mdpi.comacs.org

As a chiral auxiliary, the compound could be attached to a prochiral substrate (e.g., via an amide or ester linkage). The steric bulk of the aryl groups and the defined spatial orientation of the molecule would then block one face of the substrate, forcing an incoming reagent to attack from the opposite, less hindered face, thus inducing high diastereoselectivity. wikipedia.org

| Feature | This compound | Common Chiral Auxiliaries/Ligands (e.g., Evans auxiliaries, Pseudoephedrine) |

|---|---|---|

| Core Structure | 1,2-Amino Alcohol | Often contain a 1,2-amino alcohol or related motif. |

| Chelating Ability | N and O atoms can form a 5-membered chelate ring with metals. | Capable of forming rigid metal chelates to create a defined chiral environment. |

| Steric Control | Bulky aromatic groups (phenyl and chlorophenyl) can provide facial shielding. | Possess bulky substituents to direct the approach of reagents. |

| Recoverability | Potentially removable via cleavage of an amide or ester bond. | Designed for easy attachment and cleavage under mild conditions. |

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity.

The structure of this compound, with its distinct amine and alcohol functionalities, makes it a candidate for participation in certain MCRs. For example, in an Ugi-type reaction, the amino group could serve as the amine component. The Ugi reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The presence of the hydroxyl group in the product derived from the title compound would offer a handle for further diversification, such as intramolecular cyclization.

Furthermore, the alcohol moiety could be oxidized in situ to an aldehyde, which could then participate in a subsequent multicomponent reaction cascade. researchgate.net This strategy expands the synthetic utility of the compound, allowing it to act as a surrogate for the corresponding, and potentially less stable, amino-aldehyde.

| Multicomponent Reaction | Potential Role of the Compound | Other Required Components | Resulting Scaffold |

|---|---|---|---|

| Ugi-4CR | Amine Component | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amide with a pendant hydroxyl group for post-condensation modification. |

| Povarov Reaction | Aniline (B41778) Component | Aldehyde, Alkene (Dienophile) | Tetrahydroquinoline derivative with a hydroxyl-bearing substituent. |

| Pictet-Spengler/Dehydrogenation Cascade | Alcohol Component (after in situ oxidation) | Tryptamine derivative | β-carboline structure. researchgate.net |

Potential as a Monomer or Building Block in Polymer Chemistry

The synthesis of advanced polymers with tailored properties relies on the availability of functional monomers. Bifunctional monomers, containing two reactive groups, are the fundamental building blocks for step-growth polymerization, which is used to produce important materials like polyesters, polyamides, and polyurethanes. fiveable.mewikipedia.org

This compound is a bifunctional monomer, possessing a primary amine and a secondary alcohol. These two groups can participate in different polymerization reactions. libretexts.org For example:

Poly(ester amide)s: The compound can undergo polycondensation with a diacid or its derivative (e.g., a diacyl chloride). The amine group would form an amide bond, and the alcohol group would form an ester bond, leading to a poly(ester amide). nih.gov These polymers combine the properties of both polyesters and polyamides and are often biodegradable.

Polyimides: The amino group can react with dianhydrides to form polyimides, a class of high-performance polymers known for their thermal stability. The hydroxyl group would remain as a pendant functional group along the polymer backbone, which could be used to tune solubility or serve as a site for cross-linking. mdpi.com

Polyurethanes: The hydroxyl group can react with diisocyanates to form polyurethanes. In this case, the amino group might need to be protected or could react to form urea (B33335) linkages, leading to a mixed polyurethane-polyurea copolymer.

The presence of the bulky and rigid aromatic groups in the monomer backbone would be expected to influence the properties of the resulting polymer, potentially increasing its glass transition temperature (Tg) and thermal stability.

| Polymer Type | Co-monomer Required | Linkage Formed | Potential Polymer Properties |

|---|---|---|---|

| Poly(ester amide) | Diacyl Chloride (e.g., Sebacoyl chloride) | Amide and Ester | Biodegradability, tunable mechanical properties. nih.gov |

| Functionalized Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Imide | High thermal stability, pendant hydroxyl groups for modification. mdpi.com |

| Polyurethane/Polyurea | Diisocyanate (e.g., MDI or TDI) | Urethane and/or Urea | Elastomeric properties, hydrogen bonding networks. |

Exploration in Supramolecular Chemistry and Molecular Recognition